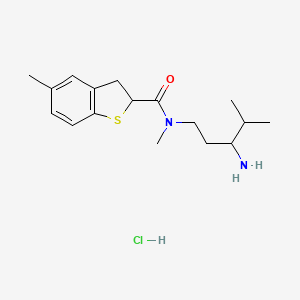

![molecular formula C7H8O B2742856 Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)- CAS No. 16620-79-4](/img/structure/B2742856.png)

Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

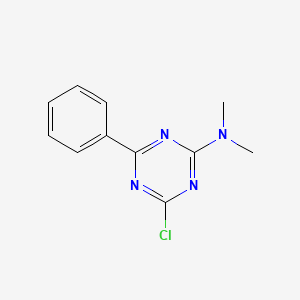

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” is a chemical compound with the molecular formula C7H8O . It is also known by other names such as Dehydronorcamphor, Norcamphor, dehydro-, 2-Norbornen-5-one, 2-Norbornenone, 5-Norbornen-2-one, and (±)-Bicyclo [2.2.1]hept-5-ene-2-one .

Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” has a molecular weight of 108.1378 . Its IUPAC Standard InChI is InChI=1S/C7H8O/c8-7-4-5-1-2-6 (7)3-5/h1-2,5-6H,3-4H2 .Applications De Recherche Scientifique

Microwave Spectra and Dipole Moments

Research has investigated the microwave spectra and dipole moments of bicyclo[2.2.1] compounds, providing insight into their molecular structures and electronic properties. This is crucial for understanding the interaction of these compounds with electromagnetic fields and has implications for their use in materials science and spectroscopy (Durig, Lopata, & Li, 1975).

Synthesis and Chemistry

The synthesis and chemical behavior of Bicyclo[4.1.0]hept-1,6-ene have been explored, highlighting the compound's potential as a precursor in organic synthesis and materials chemistry. Such studies are fundamental for the development of new chemical reactions and the synthesis of novel materials (Billups et al., 1996).

Polymerization Catalysts

Norbornene derivatives, including Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been used in Pd(II)-catalyzed homo- and copolymerizations to produce cycloaliphatic polyolefins with functional groups. This research is significant for the development of new polymeric materials with tailored properties for specific applications (Mathew et al., 1996).

Enzymatic Preparation of Optically Active Derivatives

Enzymatic methods have been employed to prepare optically active bicyclo[2.2.1]heptene derivatives, serving as building blocks for terpenoid natural products. This highlights the compound's role in the synthesis of complex natural products and the application of biocatalysis in organic synthesis (Eycken et al., 1989).

Alicyclic Polymers for Photoresist Applications

New alicyclic polymers based on cycloaliphatic co- and terpolymers of Bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives have been synthesized for use as 193 nm photoresist materials. This research contributes to the development of advanced materials for the semiconductor industry (Okoroanyanwu et al., 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .

Mode of Action

The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .

Biochemical Pathways

The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.

Result of Action

The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.

Propriétés

IUPAC Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXEIFQYCVOPD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC(=O)[C@@H]1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

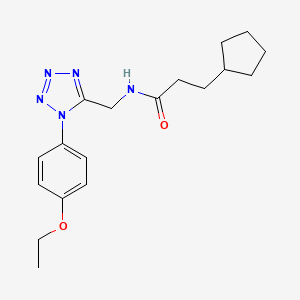

![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)

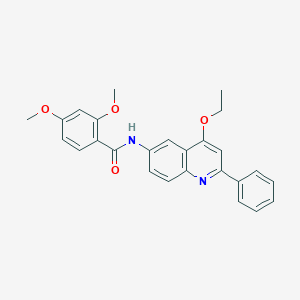

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2742775.png)

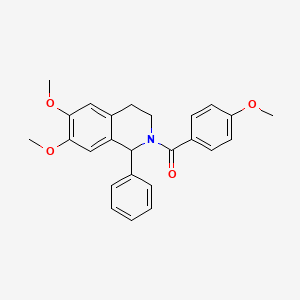

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)

![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)

![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)

![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)